molecular formula C6H8ClN3O B13807526 Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-

Cat. No.: B13807526
M. Wt: 173.60 g/mol
InChI Key: DJDXEISXRYTKEF-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- is a chloroacetamide derivative featuring a 1H-imidazole ring substituted at the 2-position with a methyl group, which is further bonded to the nitrogen of the acetamide moiety. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated bioactivity, particularly in antimicrobial and anticancer applications . The imidazole ring confers unique electronic and steric properties, while the chloroacetamide group enhances reactivity and binding affinity to biological targets.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide

InChI

InChI=1S/C6H8ClN3O/c7-3-6(11)10-4-5-8-1-2-9-5/h1-2H,3-4H2,(H,8,9)(H,10,11)

InChI Key

DJDXEISXRYTKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNC(=O)CCl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Approach

One common synthetic strategy involves the nucleophilic substitution of a chloroacetamide derivative with an imidazole or imidazolylmethyl nucleophile. This method is well-documented in patent literature and research articles.

  • General Reaction : The reaction typically proceeds by reacting imidazole or its derivatives with a chloroacetamide or chloroacetyl chloride under controlled conditions, often in the presence of a base and an aprotic solvent such as acetonitrile.

  • Example from Patent WO2005066188A1 :
    A process describes the reaction of imidazole with benzyl alcohol and chloroacetyl chloride in one pot to form benzyl 1-imidazolyl acetate, a related intermediate. The reaction is conducted at 10-20 °C initially, then heated to 50-55 °C for 12 hours. After solvent removal and extraction, the product is isolated with good yield. This method highlights the feasibility of direct reaction of imidazole with chloroacetyl derivatives to form acetamide-type compounds.

  • Solid-State Microwave-Assisted Reaction :
    Another method involves reacting biphenylcarbinol with excess imidazole under microwave radiation (700-850 W) for 30 minutes in a dry medium. This environmentally friendly process avoids solvents and uses microwave energy to accelerate the reaction, yielding imidazolyl acetamide derivatives efficiently.

  • Nucleophilic Bimolecular Substitution :
    The nucleophilic substitution of N-benzyl-2-chloroacetamide with 2-methyl-1H-imidazol anion in the presence of potassium carbonate base and acetonitrile solvent is conducted with agitation and reflux for 8 hours. This method is simple and economical, producing imidazole-substituted acetamides with high purity.

Multi-Step Synthesis via Imidazolylacetic Acid Intermediates

Another approach involves first synthesizing imidazolylacetic acid derivatives, followed by conversion to the target acetamide.

  • Synthesis of Imidazolylacetic Acid :
    Imidazole or substituted imidazoles are reacted with chloroacetic acid in a solvent mixture (e.g., dimethyl sulfoxide and ethanol) at elevated temperature (~80 °C) for 1.5 hours. The reaction mixture is then neutralized with sodium hydroxide to precipitate the imidazolylacetic acid, which is purified by recrystallization.

  • Amide Formation :
    The imidazolylacetic acid is then coupled with appropriate amines such as 2-chloroaniline or other substituted anilines by heating in ethanol at 70-75 °C for 1-2 hours. The resulting amide is isolated by filtration and recrystallization.

  • Example Table of Reaction Conditions

Step Reactants Solvent(s) Temperature (°C) Time Notes
Imidazolylacetic acid synthesis Imidazole + Chloroacetic acid DMSO + Ethanol 80 1.5 hours Neutralization with NaOH
Amide coupling Imidazolylacetic acid + 2-chloroaniline Ethanol 70-75 1-2 hours Recrystallization from ethanol

This method allows for structural diversity by varying the amine component and imidazole substitution pattern.

One-Pot Multi-Component Reactions

Recent advances include one-pot multi-component reactions to synthesize imidazole derivatives with acetamide functionalities.

  • Example from ACS Omega (2023) :
    A one-pot synthesis involves reacting imidazole derivatives with ethyl cyanoacetate and ethyl glycinate hydrochloride in the presence of triethylamine at 70 °C for 2 hours. The bis-N-(alkyl/aryl)acetamido-imidazole products precipitate and are purified by recrystallization.

This approach streamlines synthesis, reduces purification steps, and can be adapted for diverse imidazole acetamide derivatives.

Analytical Data and Characterization

Typical characterization techniques for these compounds include:

Example spectral data from related compounds show amide C=O stretching at ~1719 cm⁻¹ and N-H stretches around 3313-3537 cm⁻¹.

Summary Table of Preparation Routes

Method Key Reactants Conditions Advantages Reference
Direct nucleophilic substitution Imidazole + chloroacetyl chloride or chloroacetamide 10-60 °C, 12 h, acetonitrile solvent Simple, one-pot, good yields
Imidazolylacetic acid intermediate Imidazole + chloroacetic acid, then amine coupling 80 °C (acid synthesis), 70-75 °C (amide formation) Allows structural variation
One-pot multi-component reaction Imidazole derivatives + ethyl cyanoacetate + ethyl glycinate HCl 70 °C, 2 h, triethylamine base Efficient, fewer purification steps

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- typically involves the reaction of 2-chloroaniline with imidazole derivatives under controlled conditions. For example, one study describes the synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide through a method involving dimethyl sulfoxide and chloroacetic acid at elevated temperatures . The resulting product was characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that derivatives of acetamides, including those containing imidazole rings, exhibit significant antimicrobial activity. For instance, a study evaluated the in vitro antimicrobial effects of various acetamide derivatives against bacteria and fungi, demonstrating that certain substitutions on the imidazole ring enhance their efficacy .

Antitubercular Activity

The compound has also been assessed for its antitubercular properties. In vitro studies have shown that specific acetamide derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds demonstrating promising results in vivo using mouse models . This suggests potential for developing new treatments for tuberculosis.

Anticancer Activity

Acetamides have been explored for their anticancer properties. A series of studies have synthesized various acetamide derivatives and tested them against different cancer cell lines. The results indicated that certain compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Drug Development

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- is being investigated as a lead compound for new drug formulations targeting various diseases. Its structural features allow for modifications that can enhance pharmacokinetic properties and target specificity. The compound's ability to interact with biological targets makes it a candidate for further drug development .

Molecular Imaging

Recent advancements in molecular imaging techniques have highlighted the potential use of acetamides as contrast agents in imaging studies. Their chemical properties can be tailored to improve visibility in imaging modalities such as MRI or PET scans, aiding in the diagnosis and monitoring of diseases .

Case Studies

Study Focus Findings
Bhor et al., 2024Synthesis of acetamide derivativesDeveloped a method for synthesizing N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide; showed promising biological activity .
PMC5971037Antimicrobial and anticancer evaluationDemonstrated significant antimicrobial and anticancer activities of synthesized acetamides against various pathogens and cancer cell lines .
US Patent 9409876Drug formulationDiscussed the use of acetamides in developing new pharmaceutical compositions targeting specific receptors involved in disease processes .

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can bind to metal ions or active sites in enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

  • Substituents on the imidazole/benzimidazole ring: N-(2-(1H-Benzoimidazol-2-yl)ethyl)-2-chloroacetamide (): Incorporates a benzimidazole ring linked via an ethyl group. 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (): A benzoyl group and thioether linkage increase lipophilicity and metabolic stability compared to the simpler imidazole-methyl derivative . N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide (): A sulfonamide bridge and chlorophenyl group introduce steric bulk, likely affecting solubility and target selectivity .
Compound Name Key Substituents Melting Point (°C) Yield (%) Reference
2-Chloro-N-(1H-imidazol-2-ylmethyl)acetamide Imidazole-methyl, chloroacetamide Not reported Not reported Target compound
N-(2-(1H-Benzoimidazol-2-yl)ethyl)-2-Cl-acetamide Benzimidazole-ethyl, chloroacetamide Not reported Not reported
2-(1-Benzoyl-benzimidazol-2-ylthio)-N-(4-Cl-phenyl)acetamide Benzoyl, thioether, 4-Cl-phenyl 158–160 81
N-(4-(Sulfonyl)phenyl)acetamide derivative Sulfonamide, 2-Cl-phenyl-methyl Not reported Not reported

Spectral and Physicochemical Properties

  • Infrared (IR) Spectroscopy: C=O Stretch: Observed at 1653 cm⁻¹ in benzimidazole-thioacetamide derivatives () versus 1637 cm⁻¹ in simpler imidazole analogs (), indicating electronic effects from substituents on the amide carbonyl . C-Cl Stretch: Peaks at 741–781 cm⁻¹ confirm the presence of monochlorinated aromatic or aliphatic groups .
  • NMR Data :
    • 1H NMR : Imidazole protons resonate at δ 7.2–8.1 ppm, while methylene protons (CH₂Cl) in chloroacetamide appear at δ 3.8–4.2 ppm .

Biological Activity

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-, is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and an imidazole moiety, which are known to impart significant biological activity. The structural formula can be represented as follows:

C7H8ClN3O\text{C}_7\text{H}_8\text{ClN}_3\text{O}

The biological activity of Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- is primarily attributed to its interaction with various molecular targets within cells. Some key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which play crucial roles in gene expression and cell differentiation.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have suggested that the compound may induce apoptosis in cancer cells through its effects on cellular signaling pathways.

Antimicrobial Activity

Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- has been evaluated for its antimicrobial efficacy. Table 1 summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli18
Bacillus subtilis15

These results indicate promising antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer effects. A study reported that Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- induced cell death in various cancer cell lines through apoptosis mechanisms. The IC50 values for different cancer cell lines are presented in Table 2:

Cancer Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that the compound may serve as a potential candidate for further development in cancer therapy.

Case Studies

  • Antiviral Activity : In a recent study focusing on viral infections, Acetamide derivatives were tested against SARS-CoV-2. The results indicated a significant reduction in viral load in treated models compared to controls, highlighting its potential as an antiviral agent .
  • Combination Therapy : A case study explored the use of Acetamide in combination with other anticancer agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting synergistic effects that warrant further investigation .

Pharmacokinetics

Understanding the pharmacokinetics of Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound is readily absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : The metabolites are primarily excreted through urine.

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways:

  • Imidazole Ring Formation : Cyclization of precursors (e.g., amido-nitriles) under acidic/basic conditions, often catalyzed by nickel to enhance efficiency .
  • Thioether/Acetamide Linkage : Coupling reactions using reagents like thiols or chloroacetamide derivatives, with pH and temperature control to minimize by-products .
  • Purification : Column chromatography or recrystallization to isolate the target compound. Yield optimization requires adjusting solvents (e.g., DMF for solubility) and reaction times .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and confirms regiochemistry of the imidazole ring .
  • X-ray Crystallography : Resolves 3D spatial arrangements, particularly for chiral centers or steric effects .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities under gradient elution conditions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulates interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, imidazole derivatives have shown affinity for antifungal targets (CYP51) or anticancer kinases .
  • QSAR Modeling : Correlates structural descriptors (e.g., Cl substituent position, logP) with bioactivity data to guide derivative design .
  • MD Simulations : Assesses binding stability over time (e.g., 100-ns trajectories) to evaluate therapeutic potential .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Establish IC50/EC50 values across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to account for variability .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Target-Specific Assays : Compare activity against isoforms (e.g., COX-1 vs. COX-2) to clarify selectivity .

Q. How are reaction mechanisms elucidated for imidazole-acetamide derivatives?

  • Kinetic Isotope Effects (KIE) : Track deuterium substitution to identify rate-determining steps (e.g., cyclization vs. nucleophilic substitution) .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via LC-MS .
  • DFT Calculations : Map energy profiles for proposed pathways (e.g., tautomerization in imidazole ring formation) .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses?

  • Catalyst Screening : Nickel or palladium catalysts improve cyclization efficiency (e.g., 80% yield vs. 50% without catalysts) .
  • Protecting Groups : Temporarily shield reactive sites (e.g., imidazole NH) during coupling steps to prevent side reactions .
  • Flow Chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and mixing .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • CRISPR-Cas9 Knockout Models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to specific proteins .
  • Fluorescence Polarization : Tracks competitive displacement of labeled ligands in real time .

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